3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and thio groups through various organic reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and methyl groups may participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.
Biology
In biological research, compounds with purine cores are often studied for their potential as enzyme inhibitors or as analogs of nucleotides. This compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine
In medicine, purine derivatives are of interest for their potential therapeutic properties. This compound may be explored for its activity against certain diseases, such as cancer or viral infections, due to its ability to interfere with nucleic acid metabolism.
Industry
In industry, this compound may find applications in the development of pharmaceuticals, agrochemicals, or materials science. Its unique chemical properties can be harnessed for various industrial processes.
Mechanism of Action
The mechanism of action of “3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with DNA or RNA synthesis, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
“3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other purine derivatives
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-10-6-5-7-13(8-10)9-22-14-15(21(4)17(25)20-16(14)24)19-18(22)26-12(3)11(2)23/h5-8,12H,9H2,1-4H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXLQCCTIOLEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C(=O)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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